



# N6F11: A Novel Probe for Interrogating the Ubiquitin-Proteasome System

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Compound of Interest			
Compound Name:	N6F11		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N6F11** is a novel small molecule and selective ferroptosis inducer that serves as a powerful tool for studying the ubiquitin-proteasome system (UPS).[1][2] Its unique mechanism of action, which hijacks a specific E3 ubiquitin ligase to induce the degradation of a key protein, offers a refined approach to investigate protein ubiquitination and subsequent proteasomal degradation. Unlike broad-spectrum proteasome inhibitors, **N6F11** allows for the targeted study of a specific E3 ligase-substrate axis within the complex UPS network.

**N6F11** selectively induces ferroptosis in cancer cells by promoting the degradation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation. [3][4] This degradation is not direct but is mediated by the E3 ubiquitin ligase TRIM25 (Tripartite Motif Containing 25), which is predominantly expressed in cancer cells.[5][6] This cancer-cell specificity makes **N6F11** an invaluable tool for dissecting the role of TRIM25 and the proteasome in cellular homeostasis and disease.[4][6]

### **Mechanism of Action**

**N6F11** initiates a specific signaling cascade that culminates in the proteasomal degradation of GPX4:



- Binding to TRIM25: **N6F11** directly binds to the RING domain of the E3 ubiquitin ligase TRIM25.[7][8][9] TRIM25 is an enzyme that attaches ubiquitin tags to substrate proteins.
- Induction of Ubiquitination: This binding event allosterically activates TRIM25, prompting it to recognize GPX4 as a substrate.[10][11]
- K48-linked Polyubiquitination: Activated TRIM25 then mediates the attachment of a K48-linked polyubiquitin chain to GPX4.[7][8] This specific type of ubiquitin chain is a canonical signal for proteasomal degradation.
- Proteasomal Degradation: The polyubiquitinated GPX4 is recognized by the 26S proteasome, a large protein complex that degrades tagged proteins.[1][4]
- Induction of Ferroptosis: The subsequent depletion of GPX4 leads to an accumulation of lipid peroxides, ultimately resulting in a form of iron-dependent cell death known as ferroptosis.[5]
   [9]

This mechanism highlights **N6F11** as a molecular probe to specifically investigate TRIM25 E3 ligase activity and the downstream consequences of substrate degradation via the proteasome.

# Data Presentation N6F11 Efficacy and Treatment Parameters

The following table summarizes the effective concentrations of **N6F11** used in various cancer cell lines to induce GPX4 degradation and cell death. While specific IC50 values are not consistently reported across studies, the micromolar range is consistently shown to be effective.

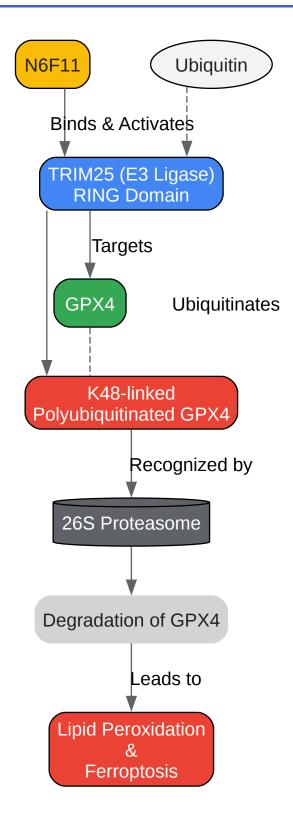


Cell Line	Cancer Type	Effective Concentration for GPX4 Degradation	Notes
PANC-1	Human Pancreatic Ductal Adenocarcinoma	0.625 - 5 μM	Significant degradation observed at 5 µM after 12 hours.[1][2]
HT-1080	Human Fibrosarcoma	5 μΜ	Effective in inducing GPX4 degradation.[1]
MiaPACA2	Human Pancreatic Ductal Adenocarcinoma	0.625 - 5 μΜ	Broad-spectrum activity observed.[1]
BxPC3	Human Pancreatic Ductal Adenocarcinoma	0.625 - 5 μΜ	Broad-spectrum activity observed.[1]
5637	Human Bladder Carcinoma	0.625 - 5 μΜ	Broad-spectrum activity observed.[1]
Hs578T	Human Breast Cancer	0.625 - 5 μΜ	Broad-spectrum activity observed.[1]
HeLa	Human Cervical Cancer	0.625 - 5 μΜ	Broad-spectrum activity observed.[1]

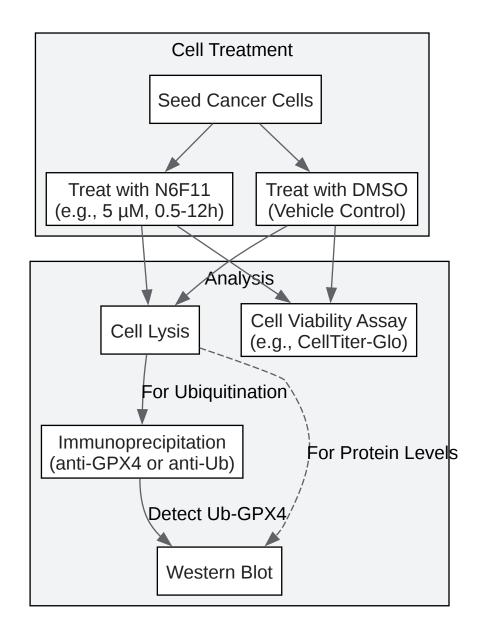
Note: The optimal concentration and treatment time may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.

# **Mandatory Visualizations**









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